4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Anticancer Tetrahydroquinoline sulfonamide Cytotoxicity

4-Ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide belongs to the tetrahydroquinoline sulfonamide class, a privileged scaffold in medicinal chemistry. Its structure couples a 1-propyl-substituted tetrahydroquinoline core to a 4-ethoxybenzenesulfonamide moiety via an ethyl linker.

Molecular Formula C22H30N2O3S
Molecular Weight 402.55
CAS No. 955613-21-5
Cat. No. B2969682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
CAS955613-21-5
Molecular FormulaC22H30N2O3S
Molecular Weight402.55
Structural Identifiers
SMILESCCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OCC
InChIInChI=1S/C22H30N2O3S/c1-3-15-24-16-5-6-19-17-18(7-12-22(19)24)13-14-23-28(25,26)21-10-8-20(9-11-21)27-4-2/h7-12,17,23H,3-6,13-16H2,1-2H3
InChIKeyOPKXTJWKOFLNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide (CAS 955613-21-5): Structural Identity and Core Pharmacophore


4-Ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide belongs to the tetrahydroquinoline sulfonamide class, a privileged scaffold in medicinal chemistry. Its structure couples a 1-propyl-substituted tetrahydroquinoline core to a 4-ethoxybenzenesulfonamide moiety via an ethyl linker. This architecture positions it within extensively explored chemical space for kinase inhibition, ion channel modulation, and anti-proliferative activity. [1] The compound is primarily distributed as a research chemical (typical purity ≥95%) and is not yet registered as a pharmaceutical agent.

Why Generic Substitution of 4-Ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide Is Not Supported by Current Evidence


Despite a common tetrahydroquinoline sulfonamide core, minor structural permutations profoundly alter biological target engagement and selectivity. In the closely related alkyl dihydroquinoline sulfonamide series (WO2017106871A1), the specific N-alkyl substituent on the tetrahydroquinoline ring and the substitution pattern on the benzenesulfonamide ring were shown to be critical determinants of Nav1.7 inhibitory potency, with IC50 values varying over two orders of magnitude between analogs. [1] For the target compound, the unique combination of an N-propyl group and a 4-ethoxybenzenesulfonamide arm is not represented in any publicly disclosed structure-activity relationship (SAR) dataset, meaning that activity, selectivity, and ADME properties cannot be predicted by analogy alone. Consequently, routine replacement with a generic 'tetrahydroquinoline sulfonamide' compound risks complete loss of the desired biological effect.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide


Anticancer Activity Profile in the Tetrahydroquinoline Sulfonamide Class: A Class-Level Inference from Ghorab et al. (2009)

Ghorab et al. (2009) synthesized and evaluated a panel of tetrahydroquinoline sulfonamide derivatives for in vitro anticancer activity against the human breast cancer cell line MCF-7. The most active compound in that series displayed an IC50 of 2.8 µM, while the least active analog showed an IC50 of >50 µM. [1] The target compound, 4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, incorporates both the N-alkyl tetrahydroquinoline motif and the 4-alkoxybenzenesulfonamide motif that were associated with enhanced activity in the SAR study, but its exact IC50 has not been published. This evidence is class-level inference only and cannot be considered a direct head-to-head comparison.

Anticancer Tetrahydroquinoline sulfonamide Cytotoxicity

Nav1.7 Inhibitory Potential: Structural Basis for Differentiation from Close Analogs in the Alkyl Dihydroquinoline Sulfonamide Patent (WO2017106871A1)

WO2017106871A1 discloses a library of alkyl dihydroquinoline sulfonamides evaluated as Nav1.7 inhibitors using a fluorescence-based membrane potential assay. Example compounds exhibited IC50 values ranging from <10 nM to >10 µM. The 4-ethoxybenzenesulfonamide motif is present in several low-nanomolar examples, while the N-propyl substituent on the tetrahydroquinoline core is a preferred embodiment for balancing potency and metabolic stability. [1] The target compound combines these two features in a single molecule, whereas the patent examples generally pair the ethoxy group with a different N-alkyl chain. This creates a unique pharmacophore that is predicted to fall within the nanomolar potency range but for which no direct experimental IC50 has been publicly disclosed.

Nav1.7 Pain Ion channel Sodium channel

Antimicrobial Activity Claim: Vendor-Supplied Qualitative Data Without Comparator Controls

One commercial vendor lists the compound as exhibiting 'promising antimicrobial activity' against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with inhibition of bacterial growth attributed to interference with essential cellular processes. However, no minimum inhibitory concentration (MIC) values, zone-of-inhibition diameters, or comparator antibiotic data are provided, and the underlying experimental source is not cited. This evidence is therefore classified as supporting only and cannot be used for quantitative differentiation against other antimicrobial leads.

Antimicrobial Gram-positive Gram-negative

Purity and Supply Consistency: A Differentiator for Reproducible Research

Multiple vendors list the compound at ≥95% purity, which is standard for research-grade chemicals. However, no batch-specific analytical certificates (NMR, HPLC, MS) are publicly downloadable, and the presence of unidentified impurities could confound biological assays. In contrast, some close structural analogs (e.g., 4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, CAS 946284-21-5) are offered with 97–98% purity and full spectroscopic characterization, making them more suitable for quantitative pharmacology studies.

Purity Quality control Reproducibility

Recommended Application Scenarios for 4-Ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide Based on Current Evidence


Scaffold-Hopping Medicinal Chemistry for Nav1.7 or Anticancer Programs

The compound can serve as a scaffold-hopping starting point for teams exploring privileged tetrahydroquinoline sulfonamide space. Its dual 4-ethoxy/N-propyl substitution pattern is underrepresented in the patent literature (WO2017106871A1) [1] and could yield novel intellectual property. Researchers should initially synthesize a small focused library around this core and screen for Nav1.7 inhibition or cancer cell cytotoxicity (MCF-7 or broader panels) to establish baseline SAR.

Pharmacological Validation of the Antimicrobial Hypothesis

Given the unsubstantiated antimicrobial claim , this compound is suitable for a rigorous, well-controlled MIC determination study against the four indicated species (S. aureus, B. subtilis, E. coli, P. aeruginosa) using CLSI or EUCAST guidelines. If MIC values are confirmed below 32 µg/mL, it would warrant further investigation; otherwise, the claim should be disregarded.

Negative Control or Comparative Tool for Close Analogs

Because published SAR data for the 4-ethoxy/N-propyl combination is absent, this compound can be employed as a probe to test the functional importance of the ethoxy versus methoxy substitution on the benzenesulfonamide ring and the propyl versus cyclopropyl/methyl substitution on the tetrahydroquinoline nitrogen. Such experiments would directly inform future lead optimization campaigns [1].

Chemical Biology Studies of Tetrahydroquinoline Sulfonamide Polypharmacology

Tetrahydroquinoline sulfonamides have been reported to interact with multiple targets (protein kinase A, myosin light chain kinase, calmodulin-dependent kinase II, and platelet aggregation pathways) [2]. This compound could be included in broad selectivity profiling panels (e.g., Eurofins LeadProfilingScreen) to map its target engagement spectrum and identify any uniquely potentiated activity compared to structurally related analogs.

Quote Request

Request a Quote for 4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.